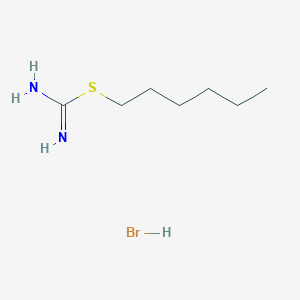
Methyl 4,6-O-benzylidene-a-D-galactopyranoside
Übersicht
Beschreibung
Methyl 4,6-O-benzylidene-a-D-galactopyranoside is a synthetic carbohydrate compound. It is utilized for its potential use in studying various diseases such as hepatitis C virus (HCV), cancer, and inflammation. This compound is also used as a chiral building block and an important intermediate in the preparation of different sugars .
Wirkmechanismus
Target of Action
Methyl 4,6-O-benzylidene-a-D-galactopyranoside is primarily used as a chiral building block and an important intermediate in the preparation of various sugars
Mode of Action
The compound acts as a protecting group for the hydroxyl groups in the sugar molecule . The benzylidene acetal group is added to the sugar molecule to protect the reactive hydroxyl groups during chemical reactions . This allows for selective reactions to occur at other sites on the molecule without interference from the protected groups .
Result of Action
The primary result of the action of this compound is the formation of protected sugar molecules that can undergo further chemical reactions . The exact molecular and cellular effects would depend on the final products synthesized using this compound.
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . For instance, it is typically stored at a temperature of 2-8°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
It is known to be an important intermediate in the preparation of different sugars . This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in carbohydrate metabolism.
Molecular Mechanism
The molecular mechanism of action of Methyl 4,6-O-benzylidene-a-D-galactopyranoside is not well-defined. It is likely to exert its effects at the molecular level through its interactions with biomolecules involved in carbohydrate metabolism .
Metabolic Pathways
This compound is involved in the synthesis of different sugars
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of methyl 4,6-O-benzylidene-a-D-galactopyranoside typically follows a procedure involving the reaction of methyl α-D-glucopyranoside with benzaldehyde in the presence of zinc chloride. The mixture is stirred at room temperature for a period of 48 hours . Another method involves the reaction of methyl 4,6-O-benzylidene-α-D-galactopyranoside with dibutylstannylene to form dibutylstannylene acetal intermediates, which are then reacted with acryloyl chloride or methacryloyl chloride in the presence of triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial purposes. The use of common reagents and conditions makes it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,6-O-benzylidene-a-D-galactopyranoside undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as acryloyl chloride or methacryloyl chloride in the presence of triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Methyl 4,6-O-benzylidene-a-D-galactopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block and intermediate in the preparation of different sugars.
Biology: Utilized in the study of various diseases such as hepatitis C virus (HCV), cancer, and inflammation.
Industry: Used as an intermediate in chemical and pharmaceutical research.
Vergleich Mit ähnlichen Verbindungen
Methyl 4,6-O-benzylidene-a-D-galactopyranoside can be compared with similar compounds such as:
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Another synthetic carbohydrate compound used as a chiral building block and intermediate.
4,6-Di-O-ethyl-glucoside: A compound with similar applications in synthetic carbohydrate chemistry.
The uniqueness of this compound lies in its specific structure and the formation of a new chiral center during its synthesis, which contributes to its diverse applications in scientific research and industry .
Eigenschaften
IUPAC Name |
(4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDMJYIDBTMV-CQMHSGHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4288-93-1 | |
| Record name | 4288-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 4,6-O-benzylidene-α-D-galactopyranoside in organic synthesis?
A1: Methyl 4,6-O-benzylidene-α-D-galactopyranoside serves as a versatile building block in carbohydrate chemistry. Its structure, containing a protected galactose unit, allows for selective modifications at specific positions. This selectivity is crucial for synthesizing complex oligosaccharides and glycoconjugates, which play vital roles in biological processes. [, , ]
Q2: How does the presence of the benzylidene group in Methyl 4,6-O-benzylidene-α-D-galactopyranoside influence its reactivity?
A2: The benzylidene group acts as a protecting group for the 4 and 6 hydroxyl groups of the galactose moiety. This protection enables selective reactions at the remaining free hydroxyl groups (positions 2 and 3). By choosing appropriate reaction conditions, researchers can achieve regioselective modifications, such as benzoylation, at either position 2 [] or position 3 [].
Q3: Can you elaborate on the use of Methyl 4,6-O-benzylidene-α-D-galactopyranoside in developing enantioselective catalysts?
A3: Researchers have successfully synthesized chiral monoaza-15-crown-5 type macrocycles by incorporating Methyl 4,6-O-benzylidene-α-D-galactopyranoside into their structure. [] These macrocycles function as efficient catalysts in asymmetric Michael reactions, facilitating the formation of chiral adducts with high enantioselectivities. For instance, reactions using these catalysts have been employed to synthesize chiral cyclopropane derivatives with impressive enantiomeric excesses. []
Q4: Are there any studies investigating the impact of structural modifications on the catalytic activity of Methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives?
A4: While the provided research excerpts don't delve into specific structure-activity relationship (SAR) studies for Methyl 4,6-O-benzylidene-α-D-galactopyranoside, research on its derivatives highlights the influence of substituents on catalytic performance. For example, in Michael additions using α-D-galactoside-based crown ether catalysts, the substituents on the chalcone substrate significantly impacted the reaction outcome. [] This observation underscores the importance of systematic SAR studies to optimize catalyst design.
Q5: What analytical techniques are commonly used to characterize and study Methyl 4,6-O-benzylidene-α-D-galactopyranoside and its derivatives?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D NMR, plays a crucial role in structural elucidation and confirmation of Methyl 4,6-O-benzylidene-α-D-galactopyranoside and its derivatives. [] These techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. Additionally, researchers often employ chromatographic methods like column chromatography for separating and purifying reaction products. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3266497.png)









![N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide](/img/structure/B3266574.png)


